molecular formula C11H6ClN3O3 B15215635 6-(3-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione CAS No. 35629-62-0

6-(3-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione

Cat. No.: B15215635
CAS No.: 35629-62-0
M. Wt: 263.63 g/mol
InChI Key: LXGWXVMHVCIPCY-UHFFFAOYSA-N
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Description

6-(3-Chlorophenyl)-4H-oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione is a heterocyclic compound that belongs to the class of oxazolo[3,2-a][1,3,5]triazines. This compound is characterized by its unique structure, which includes a chlorophenyl group attached to an oxazolo[3,2-a][1,3,5]triazine core. The presence of the chlorophenyl group imparts specific chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chlorophenyl)-4H-oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with 2-amino-2-oxazoline in the presence of a base, followed by cyclization to form the oxazolo[3,2-a][1,3,5]triazine ring . The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chlorophenyl)-4H-oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione undergoes various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Cyclization Reactions: The oxazolo[3,2-a][1,3,5]triazine core can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions include substituted derivatives of the original compound, oxidized or reduced forms, and more complex heterocyclic compounds resulting from cyclization reactions.

Scientific Research Applications

6-(3-Chlorophenyl)-4H-oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-Chlorophenyl)-4H-oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in microbial metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Chlorophenyl)-4H-oxazolo[3,2-a][1,3,5]triazine-4,7(6H)-dione is unique due to its specific substitution pattern and the presence of the oxazolo ring, which imparts distinct chemical and biological properties

Properties

CAS No.

35629-62-0

Molecular Formula

C11H6ClN3O3

Molecular Weight

263.63 g/mol

IUPAC Name

6-(3-chlorophenyl)-6H-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7-dione

InChI

InChI=1S/C11H6ClN3O3/c12-7-3-1-2-6(4-7)8-9(16)18-11-14-5-13-10(17)15(8)11/h1-5,8H

InChI Key

LXGWXVMHVCIPCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2C(=O)OC3=NC=NC(=O)N23

Origin of Product

United States

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